N,2,4-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N,2,4-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)13(11,12)10-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFBUVJBVZIUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,2,4-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group attached to a trimethyl-substituted benzene ring. This unique structure imparts specific chemical reactivity and biological properties. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis, making it a candidate for antimicrobial activity.
The primary mechanism of action of this compound involves:
- Enzyme Inhibition : The compound interacts with enzymes that are crucial for bacterial growth and survival. By mimicking PABA, it inhibits the synthesis of folic acid in bacteria, leading to antimicrobial effects.
- Modulation of Biological Pathways : The compound has been shown to influence various biochemical pathways by forming hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 6.25 μg/mL |
| Mycobacterium kansasii | 25 μg/mL |
| Escherichia coli | 15.6–125 μg/mL |
These findings suggest that the compound may be effective against resistant strains of bacteria .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against Mycobacterium kansasii with an MIC of 25 μg/mL. This was compared to standard treatments like isoniazid (INH), highlighting its potential as a therapeutic agent .
- Cardiovascular Effects : Another research focused on the cardiovascular impacts of sulfonamide derivatives showed that certain compounds could modulate perfusion pressure and coronary resistance in isolated rat heart models. These studies suggest a broader physiological impact beyond antimicrobial activity .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that this compound could effectively inhibit acetylcholinesterase and carbonic anhydrase activities, indicating potential applications in neurodegenerative diseases and other conditions influenced by these enzymes .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties:
N,2,4-trimethylbenzenesulfonamide and its derivatives have been extensively studied for their antibacterial properties. The sulfonamide moiety is known to act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism underlies the effectiveness of sulfonamides against a range of bacterial infections, making them valuable in antibiotic development.
Potential as Antitumor Agents:
Research indicates that compounds similar to this compound exhibit anti-inflammatory and antitumor activities. These compounds have been evaluated for their efficacy against various cancer cell lines, showing promise as potential therapeutic agents .
Case Study: Synthesis of Antibiotics
A notable application involves the synthesis of antibiotics where this compound serves as a precursor. For instance, it has been used in the development of new sulfonamide-based antibiotics that demonstrate improved efficacy against resistant bacterial strains.
Material Science
Nucleating Agents:
this compound has been identified as an effective nucleating agent in polymer science. Its high melting point and thermal stability make it suitable for enhancing the crystallization process in isotactic polypropylene . This application is crucial for improving the mechanical properties and processing characteristics of polymer materials.
Supermolecular Chemistry:
The compound plays a significant role in the construction of covalent organic frameworks (COFs) and supermolecular disc liquid crystal materials. Its unique structural features allow it to participate in self-assembly processes, leading to novel material properties with potential applications in electronics and photonics .
Chemical Synthesis
Building Block in Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions to produce complex molecules with diverse functionalities. This capability is particularly valuable in the pharmaceutical industry for synthesizing new drug candidates.
Data Table: Applications Overview
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibiotic synthesis | Effective against resistant bacteria |
| Antitumor activity | Demonstrated efficacy against cancer cell lines | |
| Material Science | Nucleating agent for polymers | Improved crystallization in isotactic polypropylene |
| Supermolecular assemblies | Novel properties for electronic applications | |
| Chemical Synthesis | Building block for organic compounds | Versatile use in drug development |
Preparation Methods
Sulfonyl Chloride Intermediate Preparation
The synthesis begins with the preparation of 2,4-dimethylbenzenesulfonyl chloride. This intermediate is generated via chlorosulfonation of 1,3-dimethylbenzene (m-xylene) using chlorosulfonic acid under controlled conditions (0–5°C). The reaction proceeds as follows:
Key parameters include:
Amine Coupling and N-Methylation
The sulfonyl chloride is subsequently reacted with methylamine to form the sulfonamide. However, direct amination often yields the unsubstituted sulfonamide (-SONH), necessitating post-synthetic N-methylation. A two-step protocol is employed:
-
Amination :
Conducted in anhydrous dichloromethane with triethylamine as a base, this step achieves yields of 70–80%.
-
N-Methylation :
The sulfonamide is treated with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF):Yields for this step range from 50–60%, with optimization required to minimize over-alkylation.
Copper-Catalyzed Direct Amination
An alternative method leverages transition-metal catalysis to streamline the synthesis. The Royal Society of Chemistry reports a copper-mediated coupling between sodium sulfinates and amines, adaptable for this compound.
Reaction Protocol
Advantages and Limitations
-
Advantages :
-
Avoids handling corrosive sulfonyl chlorides.
-
Compatible with sensitive functional groups due to mild conditions.
-
-
Limitations :
-
Requires strict anhydrous conditions.
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Methylamine’s volatility complicates stoichiometric control.
-
Comparative Analysis of Methods
| Parameter | Sulfonyl Chloride Route | Copper-Catalyzed Route |
|---|---|---|
| Yield | 40–50% (over two steps) | 55–65% |
| Reaction Time | 8–12 hours | 24 hours |
| Scalability | Industrial-scale feasible | Limited to lab-scale |
| Byproducts | HCl, NaI | Minimal |
| Cost | Moderate | High (Cu catalyst) |
Optimization Strategies
Solvent Effects
Temperature Control
-
Low temperatures (0–5°C) during chlorosulfonation prevent di- or tri-sulfonation.
-
Elevated temperatures (100°C) in copper-catalyzed reactions accelerate radical formation.
Emerging Methodologies
Recent advances focus on photoredox catalysis and flow chemistry to improve efficiency:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,2,4-trimethylbenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves forming C(sp³)–N bonds between 2,4-dimethylbenzenesulfonyl chloride and methylamine derivatives under basic conditions. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and stability .
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts and drive the reaction forward .
- Purity control : Thin-layer chromatography (TLC) and recrystallization in ethanol to isolate the product .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies methyl group resonances (δ ~2.3–2.5 ppm for aromatic methyl groups) and sulfonamide protons (δ ~7.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peak at m/z ~213 (C₉H₁₃NO₂S) confirms molecular weight .
- Infrared (IR) spectroscopy : Stretching vibrations for sulfonamide (-SO₂-NR₂) at ~1150–1350 cm⁻¹ .
Q. How can researchers screen this compound for initial antimicrobial activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against bacterial dihydropteroate synthase (DHPS) using spectrophotometric methods to monitor folate biosynthesis disruption .
- MIC determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What reaction mechanisms govern the electrophilic substitution of this compound, and how can kinetic studies inform derivative design?
- Methodological Answer :
- Mechanistic studies : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in sulfonamide groups during reactions like nitration or halogenation .
- Kinetic modeling : Monitor reaction progress via HPLC to determine rate constants (e.g., k for electrophilic attack at the para-methyl position) .
Q. How can computational methods (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer :
- QSAR modeling : Use software like MOE or Schrödinger to correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial IC₅₀ values .
- Docking studies : Simulate binding to DHPS (PDB: 1AJ9) using AutoDock Vina to prioritize derivatives with optimal hydrogen-bonding to key residues (e.g., Arg 63) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth media .
- Metabolite profiling : LC-MS to confirm compound stability under assay conditions and rule out degradation artifacts .
Q. How can regioselective functionalization of this compound be achieved for targeted drug design?
- Methodological Answer :
- Protecting group strategies : Temporarily block reactive sites (e.g., sulfonamide nitrogen) with tert-butyloxycarbonyl (Boc) groups during alkylation or acylation .
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate methyl-substituted positions for selective halogenation .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Solvent recovery : Implement distillation systems to reuse DCM or DMF, reducing costs and waste .
- Byproduct analysis : Use GC-MS to identify impurities (e.g., sulfonic acid derivatives) and optimize quenching steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
